molecular formula C23H18N2O5S2 B2843596 (Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 900134-79-4

(Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B2843596
CAS No.: 900134-79-4
M. Wt: 466.53
InChI Key: ZDTGYHDIDJSAHZ-UNOMPAQXSA-N
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Description

(Z)-3-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide is a high-purity chemical compound designed for research applications. This molecule is a hybrid structure featuring a rhodanine-thiazolidinedione scaffold linked to a coumarin moiety via a propanamide chain. The Z-configured benzylidene group at the 5-position of the thiazolidinone ring is a key structural feature common to many bioactive molecules . Compounds within this structural class have been investigated for their potential multi-target biological activities, which may include skin-whitening effects through the inhibition of tyrosinase, a key enzyme in melanin production . Furthermore, the coumarin portion of the molecule may contribute antioxidant properties , offering research value in studies related to oxidative stress . The structural motifs present in this reagent, particularly the thiazolidine-2,4-dione core, are also associated with modulation of Peroxisome Proliferator-Activated Receptors (PPAR) , specifically PPARα and PPARγ subtypes . This makes it a compound of interest for metabolic disease research. Its well-defined structure and potential interaction with multiple biological targets make it a valuable tool for medicinal chemistry programs, pharmacological profiling , and hit-to-lead optimization efforts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S2/c1-29-17-6-2-14(3-7-17)12-19-22(28)25(23(31)32-19)11-10-20(26)24-16-5-8-18-15(13-16)4-9-21(27)30-18/h2-9,12-13H,10-11H2,1H3,(H,24,26)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTGYHDIDJSAHZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide belongs to a class of thiazolidinones, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a thiazolidinone core linked to a chromenyl moiety and a methoxybenzylidene substituent. The structural features are believed to contribute significantly to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit potent antimicrobial effects. For instance:

  • Antibacterial Activity : The compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it outperformed standard antibiotics like ampicillin and streptomycin by 10–50 times. The minimum inhibitory concentrations (MICs) for various strains were notably low, with some derivatives achieving MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Bacillus cereus0.0150.030
Staphylococcus aureus0.0080.020
Escherichia coli0.0150.030
Enterobacter cloacae0.0040.008
  • Antifungal Activity : The compound also exhibited antifungal properties, with effective MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, including Trichoderma viride and Aspergillus fumigatus. The most sensitive fungal strain was identified as T. viride .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied:

  • Cytotoxicity : In vitro assays revealed that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The IC50 values ranged from 1.2 µM to 5.3 µM, indicating strong antiproliferative effects .
Cell LineIC50 (µM)
MCF-71.2
K5623.7
HCT1164.4

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazolidinones have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies indicate that the compound may interact with specific protein targets such as DDX3 helicase, which is implicated in various cancers .

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives:

  • Study on Anticancer Properties : A study demonstrated that a similar thiazolidinone derivative significantly inhibited tumor growth in mouse models while exhibiting low toxicity to healthy tissues .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of various thiazolidinone derivatives against clinical isolates of resistant bacterial strains, confirming their potential as novel therapeutic agents in combating antibiotic resistance .

Chemical Reactions Analysis

Thiazolidinone Core Formation

The thiazolidinone ring is synthesized via cyclocondensation of 4-methoxybenzaldehyde with rhodanine (2-thioxothiazolidin-4-one) under acidic or basic conditions .
Reaction conditions :

StepReagents/ConditionsYieldCharacterization
1Rhodanine + 4-methoxybenzaldehyde, EtOH, reflux, 6h78%1H^1H NMR (DMSO-d6): δ 7.82 (s, CH=N), 3.85 (s, OCH3)

Final Coupling

The thiazolidinone and coumarin-propanamide intermediates are coupled via nucleophilic substitution or amide bond formation under peptide coupling agents (e.g., EDCI/HOBt) .

Knoevenagel Condensation

The (Z)-benzylidene group forms via condensation of 4-methoxybenzaldehyde with the thiazolidinone’s active methylene group .
Mechanism :

  • Deprotonation of rhodanine’s methylene.
  • Nucleophilic attack on the aldehyde.
  • Elimination of water to form the α,β-unsaturated system .

Thiol-Disulfide Exchange

The thioxo group (-C=S) participates in redox reactions, forming disulfide bonds under oxidative conditions (e.g., H2O2) .

Michael Addition

The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines, thiols) .
Example : Reaction with ethylenediamine forms a pyrrolidine-fused derivative .

Lactone Ring Hydrolysis

The coumarin lactone hydrolyzes in basic media to form a carboxylate, which can re-cyclize under acidic conditions .

Photodegradation

UV exposure induces cleavage of the coumarin ring, forming 7-hydroxycoumarin derivatives .
Products identified via LC-MS :

Degradantm/zStructure
A1777-hydroxycoumarin
B318Thiazolidinone fragment

Acidic Hydrolysis

The propanamide linker hydrolyzes in HCl (1M) to yield 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 6-aminocoumarin .

Sulfonylation

The coumarin amine reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamide derivatives .
Conditions : Pyridine, 0°C → RT, 2h.

Halogenation

Electrophilic bromination occurs at the coumarin’s C-5 position using Br2/FeBr3 .

Biological Activity-Linked Reactivity

  • COX-II Inhibition : The thiazolidinone’s sulfonamide mimicry binds to Val523/Arg513 in COX-II’s lateral pocket .
  • Anticancer Activity : The α,β-unsaturated system undergoes Michael addition with cellular thiols (e.g., glutathione), inducing oxidative stress .

Stability Profile

ConditionStabilityMajor Degradation Pathway
pH 1–3 (acidic)UnstableAmide hydrolysis
pH 7–9 (neutral)Stable-
pH 10–12 (basic)UnstableLactone hydrolysis
Light (UV)UnstableCoumarin ring cleavage

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound (Z)-3-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide Thiazolidinone + coumarin 4-Methoxybenzylidene, thioxo, propanamide-linked coumarin ~442.5 g/mol Enhanced π-π stacking (coumarin), electron-donating methoxy group
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Thiazolidinone + phenyl 4-Methylbenzylidene, thioxo, propanamide-linked 3-hydroxyphenyl 398.5 g/mol Reduced steric bulk (methyl vs. methoxy), potential for H-bonding (phenolic -OH)
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Thiazolidinone + thiadiazole 4-Methylbenzylidene, thioxo, propanamide-linked thiadiazole ~407.5 g/mol Thiadiazole enhances metabolic stability; methyl group improves lipophilicity
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone + hydrazone Dual 4-methoxybenzylidene, hydrazone, 4-hydroxyphenyl ~464.5 g/mol Extended conjugation (hydrazone), potential for metal chelation

Challenges and Limitations

  • Stereochemical Stability : The Z-configuration of the benzylidene group may isomerize under physiological conditions, reducing efficacy .
  • Solubility : High molecular weight and lipophilic groups (e.g., coumarin) may limit aqueous solubility, necessitating formulation adjustments .

Q & A

Q. What are the key steps and analytical techniques for synthesizing and characterizing this compound?

The synthesis typically involves:

  • Step 1 : Cyclization of thiourea derivatives with aldehydes (e.g., 4-methoxybenzaldehyde) to form the thioxothiazolidinone core .
  • Step 2 : Condensation with a coumarin-derived amine (e.g., 6-aminocoumarin) to introduce the propanamide moiety .
  • Step 3 : Purification via recrystallization or column chromatography . Characterization employs:
  • TLC for reaction monitoring .
  • NMR (1H/13C) and MS for structural confirmation .
  • IR spectroscopy to validate functional groups (e.g., C=O, C=S) .

Q. Which biological activities have been preliminarily investigated for this compound?

  • Anticancer : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines, with IC50 values reported .
  • Antimicrobial : Tested against Gram-positive/negative bacteria and fungi using disk diffusion or MIC assays .
  • Anti-inflammatory : Assessed through COX-2 inhibition or TNF-α suppression in cell models .

Q. What structural features contribute to its biological activity?

  • The thioxothiazolidinone core enables interactions with cysteine residues in enzymes .
  • The 4-methoxybenzylidene group enhances lipophilicity and membrane permeability .
  • The coumarin moiety provides fluorescence for cellular tracking and potential DNA intercalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
  • Catalysts : Piperidine or acetic acid accelerates benzylidene formation .
  • Temperature control : Reflux (80–100°C) minimizes side reactions during condensation .
  • Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Substituent variation : Replace the 4-methoxy group with halogens (e.g., Cl, F) or electron-withdrawing groups to modulate activity .
  • Scaffold hybridization : Fuse with pyrazole or imidazole rings to enhance target selectivity .
  • In vitro assays : Compare IC50 values across analogs to identify critical functional groups .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., incubation time) .
  • Dose-response validation : Repeat experiments with gradient concentrations to confirm potency trends .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation under physiological conditions .

Q. What computational methods predict its molecular targets and binding modes?

  • Molecular docking : Simulate interactions with proteins like EGFR or tubulin using AutoDock Vina .
  • QSAR modeling : Corrogate electronic (e.g., logP) and steric descriptors with bioactivity data .
  • MD simulations : Analyze binding stability over 100-ns trajectories in GROMACS .

Q. What are its stability profiles under varying pH and temperature conditions?

  • pH stability : Degrades rapidly in alkaline conditions (pH > 9) due to thiazolidinone ring hydrolysis .
  • Thermal stability : Stable up to 150°C (DSC analysis), but prolonged heating induces isomerization (Z→E) .
  • Light sensitivity : Coumarin moiety necessitates storage in amber vials to prevent photodegradation .

Q. Are there alternative green chemistry approaches for its synthesis?

  • Solvent-free synthesis : Mechanochemical grinding reduces waste .
  • Biocatalysis : Lipases or esterases for enantioselective amide bond formation .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and scalability .

Q. How does its bioactivity compare to structural analogs?

  • 4-Chloro vs. 4-methoxy substitution : Chlorine improves anticancer potency but reduces solubility .
  • Coumarin vs. phenylpropanamide : Coumarin derivatives show superior fluorescence for imaging .
  • Thioxo vs. oxo thiazolidinone : Thioxo enhances thiol-mediated enzyme inhibition .

Methodological Notes

  • Data contradictions : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
  • Synthetic scalability : Pilot-scale reactions (10–100 g) require optimized workup protocols to maintain >95% purity .

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